6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine
CAS No.:
Cat. No.: VC15784983
Molecular Formula: C8H7FN2O
Molecular Weight: 166.15 g/mol
* For research use only. Not for human or veterinary use.
![6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine -](/images/structure/VC15784983.png)
Specification
Molecular Formula | C8H7FN2O |
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Molecular Weight | 166.15 g/mol |
IUPAC Name | 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C8H7FN2O/c1-12-8-5(9)4-11-6-2-3-10-7(6)8/h2-4,10H,1H3 |
Standard InChI Key | SHNKJSCBKIFYSB-UHFFFAOYSA-N |
Canonical SMILES | COC1=C2C(=NC=C1F)C=CN2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
6-Fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine has the molecular formula C₈H₇FN₂O, derived by substituting a hydrogen atom in the parent 1H-pyrrolo[3,2-b]pyridine with fluorine and methoxy groups. Its molecular weight is 166.15 g/mol, calculated as follows:
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Base framework (C₇H₆N₂): 118.14 g/mol
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Methoxy group (-OCH₃): +31.03 g/mol
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Fluorine substituent (-F): +19.00 g/mol
The precise arrangement of substituents is critical for its electronic properties, with the fluorine atom exerting an electron-withdrawing effect and the methoxy group acting as an electron donor .
Structural Characterization
The compound’s fused bicyclic system consists of a five-membered pyrrole ring fused to a six-membered pyridine ring. Key structural features include:
The methoxy group enhances solubility in polar solvents, while fluorine improves metabolic stability in biological systems.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine can be inferred from methods used for analogous azaindoles . A representative pathway involves:
Step 1: Suzuki-Miyaura Coupling
A halogenated pyrrolopyridine intermediate (e.g., 5-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine) undergoes cross-coupling with a fluorinated boronic acid. For example:
Reaction conditions:
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Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1–5 mol%).
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Solvent: Dioxane/water (2.5:1 v/v).
Step 2: Functional Group Modifications
Post-coupling transformations may include:
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Demethylation: Removal of protecting groups (e.g., tosyl) using acidic or basic conditions.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Optimization Challenges
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Regioselectivity: Ensuring precise substitution at the 6- and 7-positions requires careful control of reaction kinetics.
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Yield Improvements: Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate downstream isolation .
Physicochemical Properties
Thermal and Spectral Data
Spectroscopic Characteristics:
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¹H NMR: Signals for pyrrole protons (δ 6.8–7.2 ppm), methoxy group (δ 3.9 ppm), and aromatic fluorine (δ -110 to -120 ppm for ¹⁹F NMR).
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IR: Stretching vibrations for C-F (~1100 cm⁻¹) and C-O-C (~1250 cm⁻¹).
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrrole ring undergoes electrophilic attack preferentially at the 2- and 5-positions. For example:
Nucleophilic Aromatic Substitution
Fluorine at position 6 can be displaced by strong nucleophiles (e.g., amines):
Biological and Industrial Applications
Medicinal Chemistry
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Kinase Inhibition: Analogous pyrrolopyridines inhibit PDGF-βR and other tyrosine kinases. Fluorine enhances binding affinity via hydrophobic interactions.
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Anticancer Agents: Structural analogs show promise in preclinical models for targeting solid tumors .
Materials Science
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